4-(3-Hydroxybenzylidene)-3-phenylisoxazol-5(4H)-one
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Overview
Description
4-(3-Hydroxybenzylidene)-3-phenylisoxazol-5(4H)-one is a chemical compound with the molecular formula C16H11NO3 and a molecular weight of 265.26 g/mol It is characterized by the presence of an isoxazole ring, a hydroxybenzylidene group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxybenzylidene)-3-phenylisoxazol-5(4H)-one typically involves the condensation of 3-hydroxybenzaldehyde with 3-phenylisoxazol-5(4H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is heated to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3-Hydroxybenzylidene)-3-phenylisoxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.
Reduction: The benzylidene group can be reduced to a benzyl group.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-(3-oxobenzylidene)-3-phenylisoxazol-5(4H)-one.
Reduction: Formation of 4-(3-hydroxybenzyl)-3-phenylisoxazol-5(4H)-one.
Substitution: Formation of substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(3-Hydroxybenzylidene)-3-phenylisoxazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Hydroxybenzylidene)-3-phenylisoxazol-5(4H)-one involves its interaction with specific molecular targets. The hydroxybenzylidene group can form hydrogen bonds with biological molecules, while the isoxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Hydroxybenzylidene)-3-methylisoxazol-5(4H)-one
- 4-(3-Hydroxybenzylidene)-3-ethylisoxazol-5(4H)-one
- 4-(3-Hydroxybenzylidene)-3-phenylisoxazol-5(4H)-thione
Uniqueness
4-(3-Hydroxybenzylidene)-3-phenylisoxazol-5(4H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H11NO3 |
---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
(4Z)-4-[(3-hydroxyphenyl)methylidene]-3-phenyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C16H11NO3/c18-13-8-4-5-11(9-13)10-14-15(17-20-16(14)19)12-6-2-1-3-7-12/h1-10,18H/b14-10- |
InChI Key |
QRIMOOMSIWIDRG-UVTDQMKNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C\2=NOC(=O)/C2=C\C3=CC(=CC=C3)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=O)C2=CC3=CC(=CC=C3)O |
Origin of Product |
United States |
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